5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxyphenyl group but differs in the functional group attached to the phenyl ring.
5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9F2NO3 |
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Molecular Weight |
253.20 g/mol |
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H9F2NO3/c13-12(14)18-8-3-1-7(2-4-8)9-5-6-10(15-9)11(16)17/h1-6,12,15H,(H,16,17) |
InChI Key |
KURKEJCEHZLYGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)OC(F)F |
Origin of Product |
United States |
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